Stereochemical Configuration: (R)- vs. (S)-Enantiomer
The primary differentiator is the absolute stereochemical configuration. The target compound possesses the (R)-configuration at the morpholine C3 chiral center. This is defined by the Cahn-Ingold-Prelog (CIP) rules and is a non-superimposable mirror image of the (S)-enantiomer (CAS 218594-79-7) [1]. While the (R)- and (S)-enantiomers share identical chemical formulas and molecular weights, their 3D spatial arrangement is different, which is the foundational requirement for enantioselective interactions . Direct comparative data on specific rotation or enantiomeric excess is not publicly available, but the distinct CAS numbers unequivocally identify them as separate chemical entities with different regulatory and research trajectories.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (R)-configuration at the C3 chiral center |
| Comparator Or Baseline | (S)-morpholin-3-ylmethanol hydrochloride (CAS 218594-79-7) |
| Quantified Difference | Not a numerical value; a binary and qualitative difference in 3D structure. |
| Conditions | Structural determination via X-ray crystallography, NMR, or inferred from chiral synthesis using (R)-serine as starting material . |
Why This Matters
Procurement of the incorrect enantiomer will yield a different molecule with potentially divergent reactivity and biological activity, invalidating experimental results that depend on specific 3D interactions.
- [1] PubChem. (n.d.). (S)-morpholin-3-ylmethanol hydrochloride. CID 42614246. View Source
